molecular formula C12H10O3 B12914538 6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole CAS No. 23974-65-4

6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole

Katalognummer: B12914538
CAS-Nummer: 23974-65-4
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: TYOVFJUJHSMXJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran is a complex organic compound characterized by its unique structure, which includes a dioxole ring fused to a benzofuran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran typically involves the use of commercially available reactants. One common starting material is sesamol, which undergoes a series of reactions to form the desired compound. The synthetic route often includes steps such as lithiation, arylation, and cyclization under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed arylation and other catalytic processes can enhance the efficiency and yield of the production .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Wissenschaftliche Forschungsanwendungen

6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [1,3]-Dioxolo[4,5-f]benzodioxole: This compound shares a similar core structure but differs in its substituents and functional groups.

    Benzofuran derivatives: These compounds have a benzofuran core but may lack the dioxole ring or have different substituents.

Uniqueness

6-(Prop-1-en-2-yl)-[1,3]dioxolo[4,5-f]benzofuran is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

23974-65-4

Molekularformel

C12H10O3

Molekulargewicht

202.21 g/mol

IUPAC-Name

6-prop-1-en-2-ylfuro[2,3-f][1,3]benzodioxole

InChI

InChI=1S/C12H10O3/c1-7(2)9-3-8-4-11-12(14-6-13-11)5-10(8)15-9/h3-5H,1,6H2,2H3

InChI-Schlüssel

TYOVFJUJHSMXJA-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C1=CC2=CC3=C(C=C2O1)OCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.